(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid
Brand Name: Vulcanchem
CAS No.: 288617-77-6
VCID: VC0557823
InChI: InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1
SMILES: CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C23H25NO4
Molecular Weight: 379,45 g/mole

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid

CAS No.: 288617-77-6

Cat. No.: VC0557823

Molecular Formula: C23H25NO4

Molecular Weight: 379,45 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid - 288617-77-6

CAS No. 288617-77-6
Molecular Formula C23H25NO4
Molecular Weight 379,45 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylhept-6-enoic acid
Standard InChI InChI=1S/C23H25NO4/c1-3-4-9-14-23(2,21(25)26)24-22(27)28-15-20-18-12-7-5-10-16(18)17-11-6-8-13-19(17)20/h3,5-8,10-13,20H,1,4,9,14-15H2,2H3,(H,24,27)(H,25,26)/t23-/m1/s1
Standard InChI Key MRJFPZWLOJOINV-HSZRJFAPSA-N
SMILES CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(CCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Nomenclature

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid is known by several synonyms in scientific literature and commercial contexts. The compound's identity is established through various standardized identifiers and naming conventions.

Identification Parameters

The compound is characterized by the following standardized identifiers:

ParameterValue
CAS Registry Number288617-77-6
Molecular FormulaC23H25NO4
Molecular Weight379.46 g/mol
InChIKeyMRJFPZWLOJOINV-HSZRJFAPSA-N
HS Code2924299090
DSSTox IDDTXSID90670478

Synonyms and Alternative Nomenclature

The compound is referenced by multiple names in scientific literature:

  • (R)-N-Fmoc-2-(4'-pentenyl)alanine

  • (2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-6-heptenoic acid

  • Fmoc-(R)-2-amino-2-methylhept-6-enoic acid

  • FMoc-α-Me-D-Gly(Pentenyl)-OH

  • (R)-N-Fmoc-α-4-n-pentylalanine

Chemical Structure and Properties

The molecular structure of this compound features several key functional groups that contribute to its chemical behavior and applications in organic synthesis and biochemical research.

Structural Features

The compound contains:

  • A fluorenyl group (9H-fluoren-9-yl) connected to a methoxycarbonyl moiety

  • An amino group (carbamate) linking the Fmoc-protecting group to the alpha carbon

  • A carboxylic acid group

  • A terminal alkene (pentenyl side chain)

  • A methyl group at the alpha carbon position

  • R-configuration at the alpha carbon, indicating specific stereochemistry

Chemical Properties

The compound exhibits the following chemical characteristics:

PropertyValueNote
Exact Mass379.178345 DaCalculated from atomic mass values
pKa3.91±0.41Predicted value for the carboxylic acid group
XLogP34.7Indicating moderate lipophilicity
PSA75.6 ŲPolar surface area
Functional GroupsCarboxylic acid, carbamate, alkeneMultiple reactive sites

The compound's carboxylic acid group contributes to its acidity, while the presence of the Fmoc group provides UV-detectability and protection of the amino function during peptide synthesis .

Physical Properties

The physical characteristics of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid influence its handling, storage, and application in laboratory settings.

Physical State and Appearance

The compound is described as a pale yellow viscous liquid at standard temperature and pressure .

Thermodynamic Properties

PropertyValueNotes
Boiling Point591.7±45.0 °C (predicted)At standard pressure (760 mmHg)
Flash Point311.7±28.7 °C (predicted)Relevant for safety considerations
Density1.185 g/cm³At standard conditions
Refractive Index1.582Predicted value
Vapor Pressure0 mmHg at 25°CIndicating negligible volatility

These thermodynamic properties indicate the compound's stability at room temperature and its behavior during heating or processing .

Applications and Research Uses

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylhept-6-enoic acid has specific applications in biochemical research, particularly in peptide synthesis.

Peptide Chemistry Applications

The compound serves as a specialized building block in peptide synthesis, particularly for the incorporation of α-methyl amino acids into peptide sequences. The Fmoc (9-fluorenylmethoxycarbonyl) group functions as a protecting group for the amino function during solid-phase peptide synthesis, allowing for controlled sequential assembly of peptides .

Research Applications

The compound appears in research contexts related to modified peptides, including potential applications in focal adhesion kinase inhibitors, as suggested by its appearance in patent literature. The presence of the terminal alkene functionality allows for further modification through various olefin chemistry reactions, potentially enabling post-synthetic modifications of peptides containing this residue .

ConcentrationVolume needed for specific amounts
1 mg
1 mM2.6353 mL
5 mM0.5271 mL
10 mM0.2635 mL

The compound is typically provided as a sample solution at 10 mM concentration in a 25 μL volume for analytical purposes .

Solubility and Dissolution Guidelines

General recommendations for handling include:

  • Select appropriate solvents based on solubility requirements for the specific application

  • Prepare stock solutions and store in separate packages to avoid degradation from repeated freeze-thaw cycles

  • For improved solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial

Safety ParameterDesignation/Recommendation
Risk Statements50 (Very toxic to aquatic organisms)
Safety Statements61 (Avoid release to the environment)
RIDADRUN 3077 9 / PGIII (for transport)
WGK Germany3 (Severe hazard to waters)
GHS PictogramWarning signal with environmental hazard symbol

Precautionary measures include:

  • Avoid release to the environment (P273)

  • Collect spillage (P391)

  • Dispose of contents/container in accordance with local regulations

QuantityApproximate Price Range
100 mg$21.00
250 mg$42.00 - ¥419.00
500 mg$68.00 - ¥675.00
1 g$104.00 - ¥1,080.00

Pricing may vary depending on supplier, purity, and region .

Shipping Conditions

The compound is typically shipped under controlled conditions:

  • Evaluation sample solutions: Shipped with blue ice

  • Other quantities: Room temperature or with blue ice upon request

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